![molecular formula C23H20N2O3S2 B2513302 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 899963-62-3](/img/structure/B2513302.png)
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BZT-5, is a chemical compound that has garnered interest in the scientific community due to its potential applications in the field of neuroscience. BZT-5 is a member of the phenyltropane family of compounds, which are known to have psychoactive effects on the central nervous system. However, BZT-5 is unique in that it has been shown to have a significantly lower potential for abuse and addiction compared to other phenyltropanes.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has led to the discovery of potential antibacterial agents . These compounds were screened in vitro against a representative panel of Gram-positive and Gram-negative bacteria. The results demonstrated profound antimicrobial activity, making them promising candidates for further investigation.
Antitumor Properties
Quinazoline derivatives, including those containing the benzothiazole moiety, have been explored for their antitumor potential. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, and compounds like trimetrexate (TMQ) and piritrexim (PTX) have been considered potent lipophilic DHFR inhibitors .
Sedative and Analgesic Effects
The pharmacodynamic versatility of quinazoline derivatives extends to sedative and analgesic properties. These compounds have been investigated for their potential in managing pain and promoting relaxation .
Antidiabetic Potential
Research suggests that certain quinazoline derivatives, including those with benzothiazole substructures, may have antidiabetic effects. These compounds could play a role in modulating glucose metabolism and insulin sensitivity .
Anti-inflammatory Activity
The quinazoline ring system has been associated with anti-inflammatory properties. Compounds containing the benzothiazole group may exhibit anti-inflammatory effects, making them relevant for conditions involving inflammation .
Antifungal Applications
While the primary focus has been on antibacterial activity, it’s worth exploring the potential antifungal properties of these compounds. Further studies could elucidate their efficacy against fungal pathogens .
Other Pharmacological Activities
Beyond the mentioned fields, quinazoline derivatives have been investigated for their antifungal, antiviral, and antiparasitic activities. Their diverse pharmacological profiles make them intriguing subjects for drug development and therapeutic interventions .
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-17-9-8-14-20-22(17)24-23(29-20)25(15-18-10-4-2-5-11-18)21(26)16-30(27,28)19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMUDMGMJIQWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

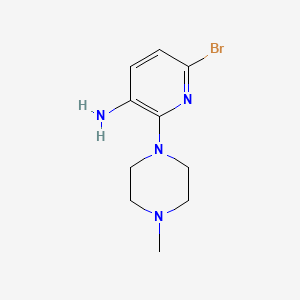
![2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide](/img/structure/B2513221.png)
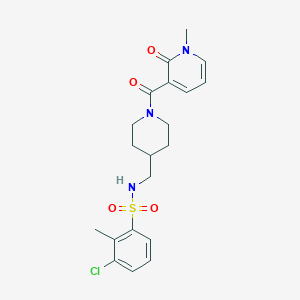
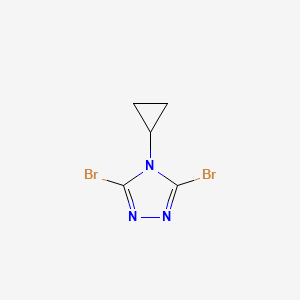
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
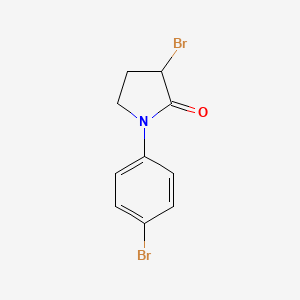
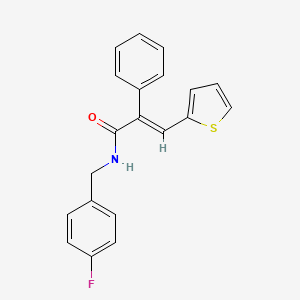
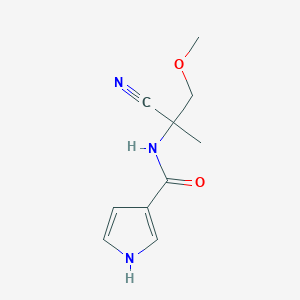
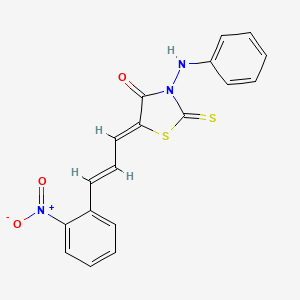
![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)